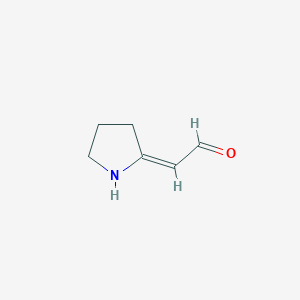
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is an organic compound characterized by the presence of a pyrrole ring and an ethenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol typically involves the reaction of pyrrole derivatives with aldehydes or ketones under specific conditions. One common method is the condensation reaction between 3,4-dihydro-2H-pyrrole and an aldehyde in the presence of a base catalyst. The reaction is usually carried out at room temperature and may require a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenol group to an ethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学的研究の応用
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cellular receptors may trigger signaling pathways that induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- 5-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Uniqueness
(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is unique due to its specific structural features, such as the presence of both a pyrrole ring and an ethenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
(2E)-2-pyrrolidin-2-ylideneacetaldehyde |
InChI |
InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h3,5,7H,1-2,4H2/b6-3+ |
InChIキー |
CHGNGCWTVFPLTR-ZZXKWVIFSA-N |
異性体SMILES |
C1C/C(=C\C=O)/NC1 |
正規SMILES |
C1CC(=CC=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



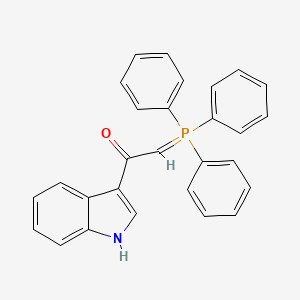
![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
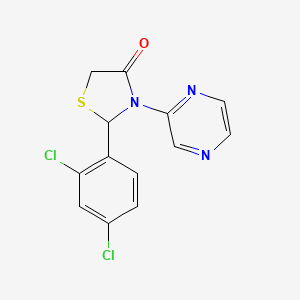
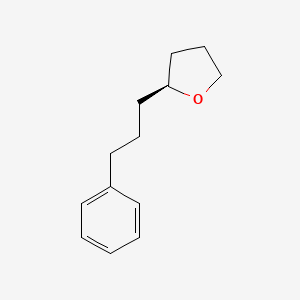
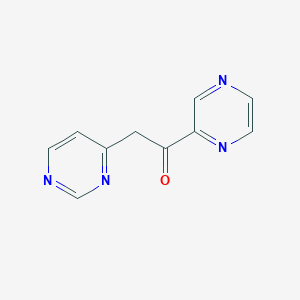
![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)
![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)


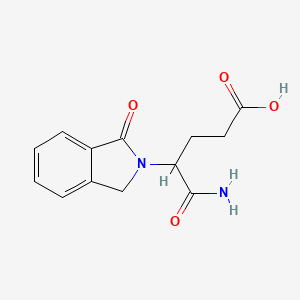

![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)

